

Sotrastaurin everolimus pharmacokinetic interaction

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Compound Focus: Sotrastaurin

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Quantitative Pharmacokinetic Interaction Data

The table below summarizes key pharmacokinetic parameters from a clinical study on single-dose coadministration [1].

Parameter	Sotrastaurin (100 mg) Monotherapy	Sotrastaurin + Everolimus (2 mg)	Ratio (90% CI)	Clinical Assessment
C~max~ (ng/mL)	638 ± 295	539 ± 211	0.87 (0.76 - 1.00)	Not clinically relevant
Total AUC (ng·h/mL)	3660 ± 1853	3630 ± 2006	1.00 (0.88 - 1.13)	Not altered

Parameter	Everolimus (2 mg) Monotherapy	Everolimus + Sotrastaurin (100 mg)	Ratio (90% CI)	Clinical Assessment
C~max~ (ng/mL)	15 ± 6	16 ± 6	1.15 (0.99 - 1.33)	Not clinically relevant

Parameter	Everolimus (2 mg) Monotherapy	Everolimus + Sotrastaurin (100 mg)	Ratio (90% CI)	Clinical Assessment
Total AUC (ng·h/mL)	114 ± 50	137 ± 56	1.20 (1.05 - 1.37)	20% increase

Additional context from a review indicates that at steady-state (200-300 mg twice daily), **sotrastaurin** can increase the AUC of everolimus by 1.2-fold and the AUC of tacrolimus by two-fold. **Sotrastaurin's** own exposure is increased 4.6-fold by the strong CYP3A4 inhibitor ketoconazole [2].

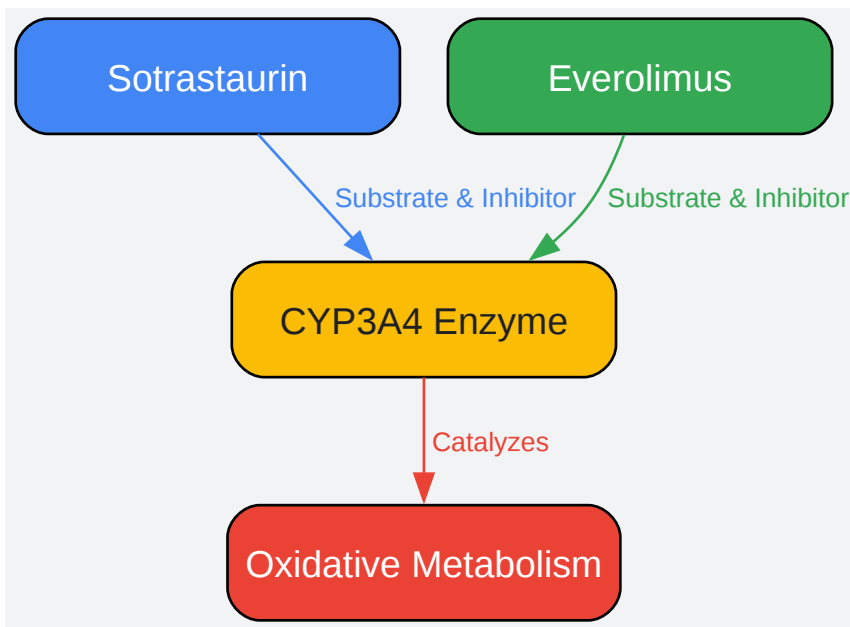
Experimental Protocol for Key Study

The data in the table above was generated by the following clinical study, which provides a model for investigating such drug-drug interactions [1]:

- **Study Design:** A randomized, three-period, crossover study.
- **Subjects:** 18 healthy participants.
- **Interventions:** Subjects received single oral doses of the following treatments in different sequences:
 - 100 mg **sotrastaurin** alone.
 - 2 mg everolimus alone.
 - The combination of 100 mg **sotrastaurin** and 2 mg everolimus.
- **Data Collection:** Clinical and pharmacokinetic data were collected for up to 5 days after each drug administration. Pharmacokinetic parameters, including maximum blood concentration (C_{max}) and total area under the concentration-time curve (AUC), were calculated.

Mechanisms and Clinical Relevance of Interactions

The following diagram illustrates the shared metabolic pathway that is the basis for the pharmacokinetic interaction between **sotrastaurin** and everolimus.



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The potential interaction arises because both drugs are **substrates and inhibitors of the CYP3A4 enzyme** in the liver, which is responsible for their metabolism [1]. When administered together, they compete for this metabolic pathway, leading to the observed changes in systemic exposure (AUC).

- **For sotrastaurin:** Everolimus did not cause a clinically relevant change in **sotrastaurin's** exposure [1].
- **For everolimus:** **Sotrastaurin** caused a 20% increase in everolimus AUC. The study authors noted that a higher, steady-state dose of **sotrastaurin** (as used in clinical trials, e.g., 200-300 mg twice daily) might lead to a greater increase in everolimus blood levels [1] [2].

Important Considerations for Researchers

- **Clinical Translation:** The available interaction data is from a **single-dose study in healthy subjects**. The pharmacokinetics and magnitude of interaction may differ in patient populations (e.g., transplant recipients or oncology patients) receiving multiple doses and concomitant medications [3].
- **Therapeutic Drug Monitoring (TDM):** While TDM is standard for everolimus in transplantation to manage interactions and avoid toxicity [4] [3], it is not routinely established in oncology, though research supports its potential benefit [3].
- **Missing Pathway Detail:** The search results describe the general mechanism of action for each drug (**sotrastaurin** inhibits Protein Kinase C; everolimus inhibits mTOR) but do not provide a combined signaling pathway that would allow for the creation of a detailed pharmacodynamic diagram [2] [5].

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